molecular formula C6H10N2S2 B2379886 5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole CAS No. 205131-46-0

5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B2379886
CAS No.: 205131-46-0
M. Wt: 174.28
InChI Key: NAQKJMUZQUCGRD-UHFFFAOYSA-N
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Description

5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate thiol and diazole precursors under controlled conditions. One common method includes the cyclization of a thioamide with a diazole derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the isopropylsulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,3-thiadiazole: Lacks the isopropylsulfanyl group, which may affect its chemical reactivity and biological activity.

    5-(Methylsulfanyl)-4-methyl-1,2,3-thiadiazole: Similar structure but with a methylsulfanyl group instead of an isopropylsulfanyl group.

Uniqueness

5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the isopropylsulfanyl group, which can influence its chemical properties and potential applications. This structural feature may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methyl-5-propan-2-ylsulfanylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2/c1-4(2)9-6-5(3)7-8-10-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQKJMUZQUCGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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